Enkephalin-met, lys(6)-
Overview
Description
Enkephalin-met, lys(6)- is an opioid hexapeptide found in the adrenal medulla. It is a derivative of methionine enkephalin, which is one of the simplest opioid peptides identified in brain tissue. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes by interacting with opioid receptors in the central and peripheral nervous systems .
Mechanism of Action
Target of Action
Enkephalin-met, lys(6)-, also known as Metenkefalin, is an endogenous opioid and beta-endorphin . It primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are widely distributed throughout the central nervous system and are involved in pain regulation and immune response .
Mode of Action
Metenkefalin acts as an agonist of µ and δ opioid receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events. It has been shown to cause immunostimulation at low doses and immunosuppression at higher doses . It can also inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .
Biochemical Pathways
It is known that metenkefalin is synthesized from proenkephalin via proteolytic cleavage . The principal mechanism of action is through the upregulation of p16 and p21 cyclin-dependent kinases, which serve to stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .
Pharmacokinetics
Metenkefalin reaches a maximum concentration (Cmax) of 1266.14pg/mL, with a time to reach maximum concentration (Tmax) of 0.16h, and an area under the curve (AUC) of 360.64pg*h/mL . The half-life of Metenkefalin is between 4.2 and 39 minutes . These properties indicate that Metenkefalin is rapidly absorbed and eliminated from the body, which can impact its bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of Metenkefalin’s action are diverse. It has been shown to reduce chromosomal aberrations in patients with multiple sclerosis . It is also under investigation as an immunomodulatory therapy for moderate to severe COVID-19 . Furthermore, Metenkefalin has been found to play an essential role in cell proliferation and tissue organization during development .
Action Environment
The action, efficacy, and stability of Metenkefalin can be influenced by various environmental factors. For instance, the presence of forskolin, an activator of adenylate cyclase, has been shown to increase the number of Metenkefalin-positive neurons . Additionally, peripheral nerve injury can affect the expression of Metenkefalin
Biochemical Analysis
Biochemical Properties
“Enkephalin-met, lys(6)-” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of “Enkephalin-met, lys(6)-” is with opioid receptors in the brain . This interaction is crucial for its role in pain regulation .
Cellular Effects
“Enkephalin-met, lys(6)-” has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with opioid receptors can trigger a cascade of intracellular events, leading to changes in the expression of various genes and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of “Enkephalin-met, lys(6)-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to opioid receptors, leading to the activation of downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Enkephalin-met, lys(6)-” can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “Enkephalin-met, lys(6)-” vary with different dosages in animal models . At certain threshold levels, it can have potent analgesic effects, while at high doses, it may lead to adverse effects .
Metabolic Pathways
“Enkephalin-met, lys(6)-” is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
“Enkephalin-met, lys(6)-” is transported and distributed within cells and tissues through specific transporters and binding proteins . It can also influence its localization or accumulation .
Subcellular Localization
The subcellular localization of “Enkephalin-met, lys(6)-” and its effects on activity or function are crucial aspects of its role in the body . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enkephalin-met, lys(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling reactions. Common deprotecting agents include trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Enkephalin-met, lys(6)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Types of Reactions:
Oxidation: Enkephalin-met, lys(6)- can undergo oxidation reactions, particularly at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) is often employed for reduction reactions.
Major Products:
Oxidation Product: Methionine sulfoxide derivative of Enkephalin-met, lys(6)-.
Reduction Product: Restored Enkephalin-met, lys(6)- from its oxidized form
Scientific Research Applications
Enkephalin-met, lys(6)- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and pain modulation.
Medicine: Explored for its potential therapeutic effects in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
Methionine Enkephalin (Met-enkephalin): A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.
Leucine Enkephalin (Leu-enkephalin): A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu.
Methionine Enkephalin-Arginine-Phenylalanine (Met-enkephalin-Arg-Phe): A heptapeptide derivative of Met-enkephalin.
Methionine Enkephalin-Arginine-Glycine-Leucine (Met-enkephalin-Arg-Gly-Leu): An octapeptide derivative of Met-enkephalin
Uniqueness: Enkephalin-met, lys(6)- is unique due to the presence of an additional lysine residue, which may influence its binding affinity and selectivity for opioid receptors. This structural variation can result in distinct pharmacological properties compared to other enkephalins .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N7O8S/c1-49-16-14-25(31(45)40-26(33(47)48)9-5-6-15-34)39-32(46)27(18-21-7-3-2-4-8-21)38-29(43)20-36-28(42)19-37-30(44)24(35)17-22-10-12-23(41)13-11-22/h2-4,7-8,10-13,24-27,41H,5-6,9,14-20,34-35H2,1H3,(H,36,42)(H,37,44)(H,38,43)(H,39,46)(H,40,45)(H,47,48)/t24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOVZGFKVVQYMH-FWEHEUNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N7O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997287 | |
Record name | N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75909-25-0 | |
Record name | Enkephalin-met, lys(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075909250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-{14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene}lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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